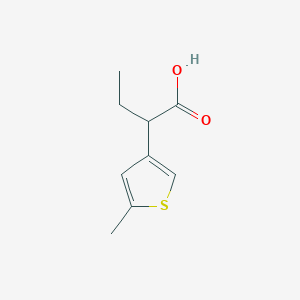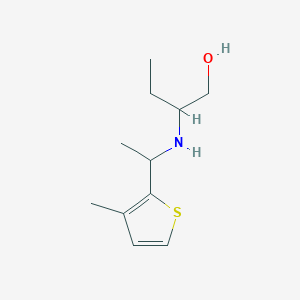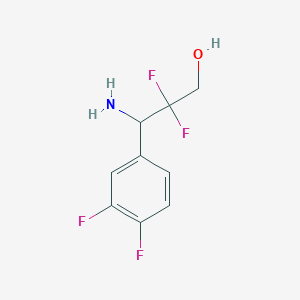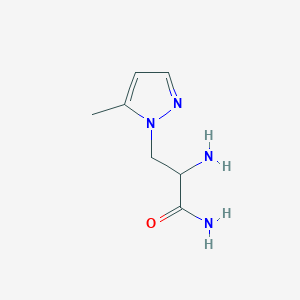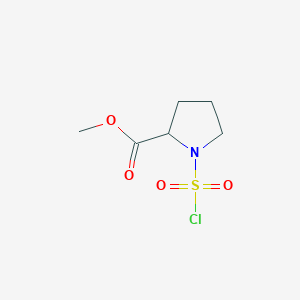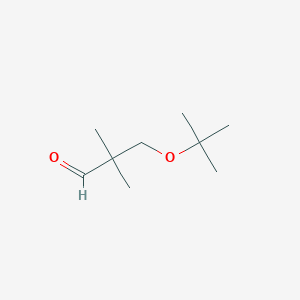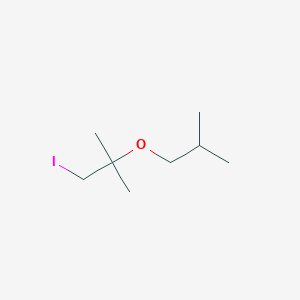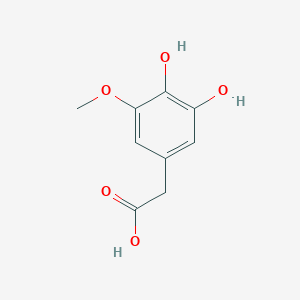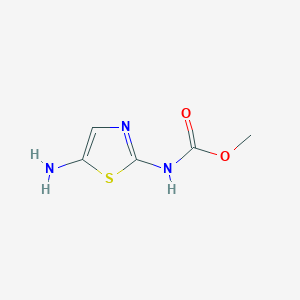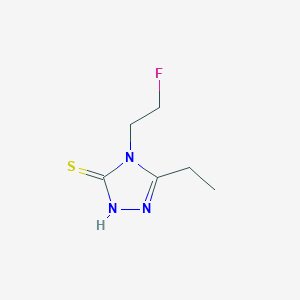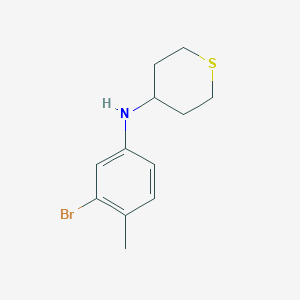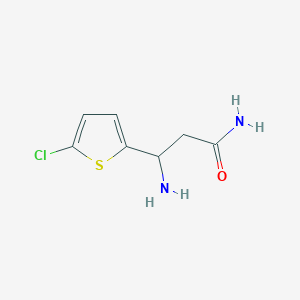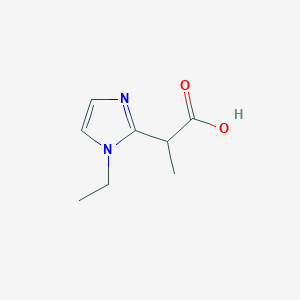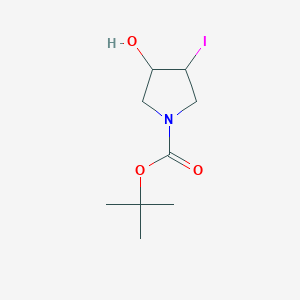
tert-Butyl 3-hydroxy-4-iodopyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-hydroxy-4-iodopyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their unique structural and stereochemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-hydroxy-4-iodopyrrolidine-1-carboxylate typically involves the functionalization of a preformed pyrrolidine ring. One common method starts with the protection of the nitrogen atom using a tert-butyl group. The hydroxyl group is then introduced at the 3-position, followed by iodination at the 4-position. The reaction conditions often involve the use of reagents such as tert-butyl (dimethyl)silyl chloride, n-BuLi, and DMF in anhydrous THF at low temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 3-hydroxy-4-iodopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or DMP.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC (Pyridinium chlorochromate) in dichloromethane (DCM).
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: tert-Butyl 3-oxo-4-iodopyrrolidine-1-carboxylate.
Reduction: tert-Butyl 3-hydroxy-4-hydropyrrolidine-1-carboxylate.
Substitution: tert-Butyl 3-hydroxy-4-substituted-pyrrolidine-1-carboxylate.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl 3-hydroxy-4-iodopyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique reactivity makes it a valuable building block for constructing various heterocyclic compounds .
Biology and Medicine: In biology and medicine, this compound can be used in the development of pharmaceuticals. The pyrrolidine ring is a common scaffold in drug design, and the presence of the hydroxyl and iodine groups can enhance the biological activity of the resulting compounds .
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions . The presence of the hydroxyl and iodine groups can enhance these interactions, leading to increased potency and selectivity.
Comparación Con Compuestos Similares
tert-Butyl 3-iodopyrrolidine-1-carboxylate: Lacks the hydroxyl group, which may reduce its reactivity and biological activity.
tert-Butyl 4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related compounds.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains an indole ring and is used in the synthesis of biologically active natural products.
Uniqueness: tert-Butyl 3-hydroxy-4-iodopyrrolidine-1-carboxylate is unique due to the presence of both the hydroxyl and iodine groups on the pyrrolidine ring
Propiedades
Fórmula molecular |
C9H16INO3 |
|---|---|
Peso molecular |
313.13 g/mol |
Nombre IUPAC |
tert-butyl 3-hydroxy-4-iodopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H16INO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5H2,1-3H3 |
Clave InChI |
KDSPYCAYQSNGNO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C(C1)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


